molecular formula C60H72N10O10S2 B605532 APG-1387 CAS No. 1570231-89-8

APG-1387

货号: B605532
CAS 编号: 1570231-89-8
分子量: 1157.4 g/mol
InChI 键: AKLBERUGKZNEJY-RTEPGWBGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

生物活性

APG-1387 is a novel small molecule inhibitor classified as a SMAC mimetic , primarily targeting the inhibitor of apoptosis proteins (IAPs) , which play a crucial role in the regulation of apoptosis and cell survival. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and results from various studies.

This compound functions by antagonizing IAPs, including cIAP-1, cIAP-2, and XIAP. By inhibiting these proteins, this compound promotes the activation of caspases, leading to programmed cell death (apoptosis). The compound has been shown to:

  • Induce degradation of IAP proteins.
  • Activate caspase-3 and PARP cleavage.
  • Trigger apoptosis in cancer cells across various models.

The compound's ability to modulate immune responses further enhances its therapeutic potential, particularly when combined with immune checkpoint inhibitors like anti-PD-1 antibodies .

Efficacy in Cancer Models

This compound has demonstrated significant antitumor activity in multiple preclinical studies:

  • Ovarian Cancer : In studies involving human ovarian cancer xenografts, this compound exhibited potent inhibitory effects on cell growth and clonogenic survival. It induced apoptosis through the downregulation of IAPs and activation of caspase pathways. The effective concentration (EC50) values were reported as 0.097 μM for SKOV3 cells and 0.211 μM for OVCAR3 cells .
  • Pancreatic Cancer : In patient-derived xenografts (PDXs) with BRCA1/2 mutations, this compound improved the antitumor activity of olaparib in 67% of cases, showcasing a 44% reduction in tumor size compared to controls. The combination with trametinib also showed promising results in KRAS mutant PDXs .
  • Hepatocellular Carcinoma (HCC) : When combined with TNF-α or TRAIL, this compound significantly reduced cell viability and induced apoptosis in HCC cell lines, demonstrating its potential as a sensitizer for immune-mediated therapies .

Clinical Trials

This compound is currently undergoing phase I clinical trials to evaluate its safety and efficacy as a monotherapy and in combination with other agents for solid tumors. Preliminary results indicate that it is well-tolerated and shows promising antitumor activity .

Data Summary

The following table summarizes key findings from various studies on this compound's biological activity:

Study Cancer Type Model Efficacy Mechanism
Ovarian CancerXenograftEC50: 0.097 μM (SKOV3), 0.211 μM (OVCAR3)Caspase activation, IAP degradation
Pancreatic CancerPDX67% improvement with olaparibSynergistic effect with PARP inhibitors
Hepatocellular CarcinomaCell LinesSignificant reduction in viability with TNF-α/ TRAILEnhanced apoptosis via IAP inhibition

属性

CAS 编号

1570231-89-8

分子式

C60H72N10O10S2

分子量

1157.4 g/mol

IUPAC 名称

(5S,8S,10aR)-3-[3-[[(5S,8S,10aR)-8-(benzhydrylcarbamoyl)-5-[[(2S)-2-(methylamino)propanoyl]amino]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-3-yl]sulfonyl]phenyl]sulfonyl-N-benzhydryl-5-[[(2S)-2-(methylamino)propanoyl]amino]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide

InChI

InChI=1S/C60H72N10O10S2/c1-39(61-3)55(71)63-49-37-67(34-32-45-28-30-51(69(45)59(49)75)57(73)65-53(41-18-9-5-10-19-41)42-20-11-6-12-21-42)81(77,78)47-26-17-27-48(36-47)82(79,80)68-35-33-46-29-31-52(70(46)60(76)50(38-68)64-56(72)40(2)62-4)58(74)66-54(43-22-13-7-14-23-43)44-24-15-8-16-25-44/h5-27,36,39-40,45-46,49-54,61-62H,28-35,37-38H2,1-4H3,(H,63,71)(H,64,72)(H,65,73)(H,66,74)/t39-,40-,45+,46+,49-,50-,51-,52-/m0/s1

InChI 键

AKLBERUGKZNEJY-RTEPGWBGSA-N

SMILES

CC(C(=O)NC1CN(CCC2CCC(N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)S(=O)(=O)C5=CC(=CC=C5)S(=O)(=O)N6CCC7CCC(N7C(=O)C(C6)NC(=O)C(C)NC)C(=O)NC(C8=CC=CC=C8)C9=CC=CC=C9)NC

手性 SMILES

C[C@@H](C(=O)N[C@H]1CN(CC[C@H]2CC[C@H](N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)S(=O)(=O)C5=CC(=CC=C5)S(=O)(=O)N6CC[C@H]7CC[C@H](N7C(=O)[C@H](C6)NC(=O)[C@H](C)NC)C(=O)NC(C8=CC=CC=C8)C9=CC=CC=C9)NC

规范 SMILES

CC(C(=O)NC1CN(CCC2CCC(N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)S(=O)(=O)C5=CC(=CC=C5)S(=O)(=O)N6CCC7CCC(N7C(=O)C(C6)NC(=O)C(C)NC)C(=O)NC(C8=CC=CC=C8)C9=CC=CC=C9)NC

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO, not in water

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

APG-1387, APG 1387l;  APG1387;  SM-1387;  SM 1387;  SM1387.

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
APG-1387
Reactant of Route 2
APG-1387
Reactant of Route 3
Reactant of Route 3
APG-1387
Reactant of Route 4
Reactant of Route 4
APG-1387
Reactant of Route 5
APG-1387
Reactant of Route 6
Reactant of Route 6
APG-1387

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。